molecular formula C15H12FN3O5S B6509214 3-(4-fluorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895450-63-2

3-(4-fluorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B6509214
CAS No.: 895450-63-2
M. Wt: 365.3 g/mol
InChI Key: AZNDKDLWJXULEN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorobenzenesulfonyl group, a furan ring, and an oxadiazole ring. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of the fluorobenzenesulfonyl group, furan ring, and oxadiazole ring would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the fluorobenzenesulfonyl group might undergo nucleophilic aromatic substitution reactions . The furan ring, being an aromatic heterocycle, could participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorobenzenesulfonyl group could increase its lipophilicity, affecting its solubility and stability .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for use in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O5S/c16-10-3-5-11(6-4-10)25(21,22)9-7-13(20)17-15-19-18-14(24-15)12-2-1-8-23-12/h1-6,8H,7,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNDKDLWJXULEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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